3-Bromo-6-methylimidazo[1,2-b]pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of “3-Bromo-6-methylimidazo[1,2-b]pyridazine” is represented by the InChI code1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3
. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 242.08 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Anti-Asthmatic Activities : A study by Kuwahara et al. (1996) synthesized a series of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, which included derivatives of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. These compounds were evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds showed excellent anti-asthmatic activity and long-lasting effects, with enhanced activity observed in compounds bearing a methyl group at the 7 or 8 position of the imidazo[1,2-b]pyridazine ring (Kuwahara et al., 1996).
Potential Antifilarial Agents : Mourad et al. (1992) synthesized a series of imidazo[1,2-b]pyridazines for antifilarial evaluation. These compounds included methyl 6-benzoylimidazo[1,2-b]pyridazine-2-carbamate and other derivatives. However, none of these compounds showed significant antifilarial activity (Mourad, Wise, & Townsend, 1992).
Anti-Inflammatory and Analgesic Activities : Abignente et al. (1992) prepared ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates and tested them for anti-inflammatory, analgesic, and ulcerogenic actions. They also evaluated these compounds for their ability to inhibit prostaglandin biosynthesis, discussing structure-activity relationships and mechanism of action (Abignente et al., 1992).
Antiviral Activities : A study by Galtier et al. (2003) reported the synthesis of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines. Some of these compounds inhibited the replication of human cytomegalovirus and varicella-zoster virus in vitro, suggesting potential as antiviral agents (Galtier et al., 2003).
Antibacterial Activity : Althagafi and Abdel‐Latif (2021) synthesized a series of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, incorporating pyridine, thiazole, and pyrazole ring systems. These imidazopyridine hybrids showed remarkable antibacterial activities (Althagafi & Abdel‐Latif, 2021).
Benzodiazepine Receptor Ligands : Harrison et al. (1996) synthesized and evaluated 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines for in vitro affinity for the benzodiazepine receptor (BZR). They identified potent BZR ligands and used molecular modelling to understand the ligand-receptor interaction (Harrison et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-6-methylimidazo[1,2-b]pyridazine is a derivative of imidazo[1,2-a]pyridines , which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines, a related class of compounds, have been recognized for their wide range of applications in medicinal chemistry . They are often used in the synthesis of various pharmaceuticals .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Result of Action
Related imidazo[1,2-a]pyridine compounds have been reported to exhibit significant activity against mdr-tb and xdr-tb .
Properties
IUPAC Name |
3-bromo-6-methylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-7-9-4-6(8)11(7)10-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWBUTKBWLPGEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NC=C2Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732307 |
Source
|
Record name | 3-Bromo-6-methylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369326-08-8 |
Source
|
Record name | 3-Bromo-6-methylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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